molecular formula C13H13N3 B1483709 3-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine CAS No. 2098006-23-4

3-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine

Cat. No.: B1483709
CAS No.: 2098006-23-4
M. Wt: 211.26 g/mol
InChI Key: FDKMUKYOVBECGS-UHFFFAOYSA-N
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Description

3-(5-Ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is an advanced functional ligand designed for researchers in coordination chemistry and materials science. This pyrazolylpyridine compound is a key structural analog of 2,2'-bipyridine, known for its ability to form complexes with a wide range of metals, including noble metals, copper, silver, and gold . The presence of the propynyl group on the pyrazole nitrogen provides a reactive handle for further functionalization through click chemistry, allowing for the covalent anchoring of metal complexes to polymers or surfaces, which is highly valuable in developing advanced materials . The ethyl substituent on the pyrazole ring fine-tunes the electronic properties of the ligand, influencing the photophysical and chemical characteristics of the resulting complexes . These complexes are of significant interest for the development of luminescent materials, such as those used in Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LEECs), where they can achieve high photoluminescence quantum yields . Furthermore, this ligand class is investigated for its application in catalytic systems and the construction of metal-organic frameworks (MOFs) . The compound is presented as a building block for the synthesis of more complex molecular architectures. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(5-ethyl-1-prop-2-ynylpyrazol-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c1-3-8-16-12(4-2)9-13(15-16)11-6-5-7-14-10-11/h1,5-7,9-10H,4,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKMUKYOVBECGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC#C)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Construction and Substitution

  • Starting Materials: Typically, 5-ethylpyrazole derivatives are synthesized from β-diketones or hydrazines bearing ethyl substituents. The propargyl (prop-2-yn-1-yl) group is introduced via alkylation of the pyrazole nitrogen.

  • Alkylation Reaction: The N-1 position of the pyrazole ring is alkylated using propargyl bromide or propargyl chloride under basic conditions (e.g., potassium carbonate or sodium hydride in DMF or acetonitrile). This step requires careful control to avoid over-alkylation or side reactions.

  • Reaction Conditions: Mild heating (room temperature to 60 °C) for several hours is common, with yields typically ranging from 70% to 85%.

Pyridine Ring Functionalization and Coupling

  • Pyridine Substitution: The 3-position of pyridine is functionalized to allow coupling with the pyrazole moiety. This can be achieved by halogenation (e.g., 3-bromopyridine) or by using pyridine-3-carboxaldehyde derivatives.

  • Coupling Methods:

    • Suzuki or Sonogashira Coupling: Palladium-catalyzed cross-coupling reactions are employed to attach the pyrazole ring to the pyridine core. For example, Sonogashira coupling can link the propargyl-substituted pyrazole to a halogenated pyridine.
    • Direct Condensation: In some cases, direct condensation or nucleophilic aromatic substitution may be used if the pyridine ring is activated.
  • Catalysts and Conditions: Pd(PPh3)4 or Pd(PPh3)2Cl2 catalysts with copper(I) iodide as co-catalyst in the presence of a base (triethylamine or diisopropylethylamine) are typical. Reactions are performed under inert atmosphere at 50–80 °C.

Representative Synthetic Route (Summarized)

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Pyrazole formation Hydrazine + β-diketone (ethyl substituted) 80–90 Formation of 5-ethylpyrazole core
2 N-alkylation Propargyl bromide, K2CO3, DMF, 40 °C, 6 h 70–85 Introduction of prop-2-yn-1-yl group
3 Coupling with 3-halopyridine Pd catalyst, CuI, base, inert atmosphere, 60 °C 65–80 Sonogashira cross-coupling to pyridine

Detailed Research Findings

  • Selectivity and Purity: The alkylation step is highly selective for the N-1 position of the pyrazole ring, minimizing side products. Purification is typically achieved by column chromatography or recrystallization.

  • Catalyst Efficiency: Pd-based catalysts demonstrate high efficiency in coupling reactions, with minimal catalyst loading (1–5 mol%). Ligand choice influences the coupling yield and reaction time.

  • Environmental Considerations: Some methods employ ionic liquids or water as solvents to reduce environmental impact, showing comparable yields to traditional organic solvents.

  • Scalability: The described methods are amenable to scale-up, with consistent yields and product quality, suitable for industrial applications.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Advantages Limitations
Pyrazole ring synthesis Hydrazine + β-diketones, reflux in ethanol or acetic acid High yield, straightforward Requires careful control of temperature and stoichiometry
N-alkylation with propargyl group Propargyl bromide, base (K2CO3), DMF, mild heating Selective N-1 alkylation, good yield Sensitive to moisture, requires inert atmosphere
Pyridine coupling Pd catalyst, CuI, base, inert atmosphere, 50–80 °C Efficient cross-coupling, high selectivity Catalyst cost, need for inert conditions

Chemical Reactions Analysis

Types of Reactions

3-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

The compound 3-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine , also known by its CAS number 2098109-84-1, is a pyrazole-based derivative that exhibits diverse applications in scientific research, particularly in medicinal chemistry and material science. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including this compound, exhibit promising anticancer properties. The mechanism often involves the inhibition of specific enzymes associated with cancer cell proliferation. For instance, a study demonstrated that modifications to the pyrazole ring can enhance the selectivity and potency against various cancer cell lines, making this compound a candidate for further development in cancer therapeutics .

Anti-inflammatory Properties
Another significant application is in the development of anti-inflammatory agents. Research has shown that compounds with a pyrazole moiety can inhibit inflammatory pathways, providing a basis for treating conditions such as arthritis and other inflammatory diseases. The ethyl and propynyl substitutions on the pyrazole ring contribute to its bioactivity by enhancing solubility and receptor binding affinity .

Material Science

Organic Electronics
The compound is also explored in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties of pyrazole derivatives make them suitable for use as hole transport materials. Studies have reported that incorporating such compounds into device architectures can significantly improve efficiency and stability .

Sensors
Additionally, this compound has potential applications in sensor technology. Its ability to undergo specific interactions with target analytes allows for the development of sensitive detection systems for various substances, including heavy metals and biomolecules .

Case Study 1: Anticancer Research

A recent investigation into the anticancer properties of pyrazole derivatives highlighted that 3-(5-ethyl-1-(prop-2-yn-1-y)-1H-pyrazol-3-yl)pyridine showed significant cytotoxic effects against breast cancer cells (MCF7). The study utilized MTT assays to measure cell viability, revealing an IC50 value that indicates potent activity compared to standard chemotherapy agents .

Case Study 2: OLED Development

In a collaborative research project focused on improving OLED efficiency, researchers synthesized several pyrazole derivatives, including our compound of interest. The results showed that devices incorporating this compound exhibited enhanced luminescence and operational stability under continuous illumination compared to devices using traditional materials .

Mechanism of Action

The mechanism of action of 3-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituent groups on the pyrazole ring, influencing steric, electronic, and functional properties:

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight (g/mol) Key Features
3-(5-Ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine 1: Propargyl, 3: Pyridyl, 5: Ethyl C₁₃H₁₃N₃ 211.27 Ethyl enhances steric bulk; propargyl enables metal-alkynyl bonding
2-(1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine 1: Propargyl, 3: Pyridyl C₁₁H₉N₃ 183.21 Lacks ethyl group; reduced steric hindrance
3-(1H-Pyrazol-3-yl)pyridine 3: Pyridyl C₈H₇N₃ 145.16 No propargyl/ethyl groups; simpler structure
2-(5-Methyl-1H-pyrazol-3-yl)pyridine 3: Pyridyl, 5: Methyl C₉H₉N₃ 159.19 Methyl group at position 5; lower steric bulk
4-(5-Methyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine 1: Propargyl, 3: Pyridyl, 5: Methyl C₁₂H₁₁N₃ 197.24 Methyl instead of ethyl; isomer variation

Physical Properties

  • Melting Points: 3-(1H-Pyrazol-3-yl)pyridine melts at 57–60°C (), while ethyl- and propargyl-substituted analogs likely exhibit higher melting points due to increased molecular weight and packing efficiency.
  • Stability :

    • Propargyl-substituted compounds (e.g., target compound) require inert storage conditions to prevent polymerization or decomposition ().
    • Ethyl and methyl substituents improve hydrophobicity compared to unsubstituted analogs .

Biological Activity

3-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.

Chemical Structure and Synthesis

The compound consists of a pyrazole ring connected to a pyridine moiety, with an ethyl and a prop-2-yn-1-yl substituent. The synthesis typically involves the formation of the pyrazole ring through cyclization reactions, followed by functionalization to introduce the pyridine component. Common synthetic routes include:

  • Cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole.
  • Alkylation with propargyl bromide to attach the prop-2-yn-1-yl group.
  • Palladium-catalyzed cross-coupling to couple the pyrazole with the pyridine ring .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various disease pathways. The presence of the prop-2-yn-1-yl group enhances binding affinity due to its ability to fit into active sites of enzymes, while the pyrazole and pyridine rings can form hydrogen bonds and hydrophobic interactions with amino acid residues .

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, studies have shown that derivatives containing pyrazole and pyridine rings can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against various bacterial strains, indicating potent antimicrobial effects .

Antidepressant and Anxiolytic Effects

Some studies suggest that compounds similar in structure may act as selective antagonists for corticotropin-releasing factor receptors (CRF(1)), which are implicated in anxiety and depression disorders. For example, a related compound demonstrated an IC50 value of 6.1 nM against CRF(1), suggesting potential therapeutic applications in treating anxiety-related conditions .

Case Studies

StudyCompoundBiological ActivityFindings
3-(5-Ethyl-pyrazole)AntimicrobialMIC values against S. aureus: 0.0039 mg/mL
CRF(1) AntagonistAnxiolyticIC50 = 6.1 nM; effective in rat models
Dihydropyrrolo derivativesNMDAR modulationImproved receptor response; potential for neurological applications

Q & A

Q. What are the standard synthetic routes for 3-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine, and what reaction conditions optimize yield?

Methodological Answer: The compound is synthesized via nucleophilic substitution of propargyl bromide with a pyrazolylpyridine precursor. Key steps include:

  • Step 1: Reacting 2-(3(5)-pyrazolyl)pyridine with propargyl bromide in dichloroethane.
  • Step 2: Using a weak base (e.g., Na₂CO₃) to deprotonate the pyrazole nitrogen, facilitating alkylation .
  • Catalyst: Cu(OAc)₂ and 2,2'-bipyridyl enhance regioselectivity in similar pyrazole alkylation reactions .
Reaction Parameter Optimal Conditions
SolventDichloroethane or THF
Temperature60–80°C under reflux
Catalyst SystemCu(OAc)₂ + 2,2'-bipyridyl (optional)
Yield60–75% after column chromatography

Key Considerations: Steric hindrance from the ethyl group may reduce reaction efficiency. Purification via silica gel chromatography is recommended .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural features of this compound?

Methodological Answer:

  • 1H/13C NMR: Assign proton environments using COSY and HSQC experiments. The pyridine protons resonate at δ 8.5–9.0 ppm, while pyrazole protons appear at δ 6.5–7.5 ppm. Ethyl and propargyl groups show distinct splitting patterns .
  • X-ray Diffraction: Single-crystal analysis confirms bond lengths (e.g., C≡C: ~1.20 Å) and dihedral angles between pyridine and pyrazole rings (e.g., <5° deviation from coplanarity) .
  • IR Spectroscopy: Confirm alkyne C≡C stretches (~2100 cm⁻¹) and pyridine ring vibrations (1600–1500 cm⁻¹) .

Data Interpretation Tip: Discrepancies between NMR (solution state) and crystallographic (solid state) data may arise from dynamic effects like π-π stacking in crystals .

Advanced Research Questions

Q. How can researchers design coordination complexes using this ligand, considering its bifunctional nature?

Methodological Answer: The ligand contains two functional sites:

Pyrazolylpyridine Unit: Binds to soft metals (e.g., Pt²⁺, Ru²⁺) via N,N-chelation.

Alkyne Group: Forms σ-bonds with electron-rich metals (e.g., Au⁺, Ag⁺).

Case Study:

  • Pt Complexes: React with [PtCl₂(dmso)₂] to form mononuclear complexes. Steric hindrance from the ethyl group may limit coordination geometry .
  • Ru-Pt Heterometallic Systems: Use [(η⁶-cymene)RuCl₂]₂ to generate trinuclear Ru₂Pt complexes. Monitor stability via ESI-MS and ¹H NMR .

Challenge: Steric bulk may hinder metal accessibility. Test alternative precursors (e.g., Pd(OAc)₂) or solvent systems (DMF for solubility) .

Q. What computational approaches are employed to predict the ligand's binding affinity and selectivity in metal coordination?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Gibbs free energy (ΔG) for metal-ligand binding. Optimize geometry using B3LYP/def2-TZVP basis sets .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., acetonitrile vs. water) on coordination stability.
  • Key Metrics:
    • Charge distribution on pyridine N atoms (higher negative charge enhances metal affinity).
    • HOMO-LUMO gap to predict redox activity .

Example: DFT studies on analogous ligands (e.g., 2,6-bis(5-ethylhexyl-1H-pyrazol-3-yl)pyridine) show Am³⁺/Eu³⁺ selectivity ratios >10, driven by orbital overlap differences .

Q. How should discrepancies between spectroscopic data and crystallographic results be analyzed during structural validation?

Methodological Answer: Scenario: NMR shows equivalence of pyrazole protons, but X-ray reveals asymmetry. Resolution Steps:

Dynamic Effects: Variable-temperature NMR to detect conformational exchange (e.g., ring puckering).

Crystal Packing: Analyze intermolecular interactions (e.g., π-π stacking, hydrogen bonds) that lock the molecule in a non-symmetric conformation .

SHELX Refinement: Use restraints for disordered regions and validate with R-factor convergence (<5%) .

Example: In a Mn²⁺ complex, crystallography revealed a distorted octahedral geometry, while NMR suggested rapid ligand exchange in solution .

Q. What strategies address challenges in achieving regioselective functionalization during synthesis?

Methodological Answer: Problem: Competing alkylation at pyrazole N1 vs. N2 positions. Solutions:

  • Protecting Groups: Temporarily block N1 with a trimethylsilyl group.
  • Catalytic Control: Use Pd/Cu systems to favor propargylation at the less hindered N1 site .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the target nitrogen .

Validation: Monitor reaction progress via LC-MS and compare with regioselectivity trends in analogous pyrazole derivatives .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine
Reactant of Route 2
3-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine

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